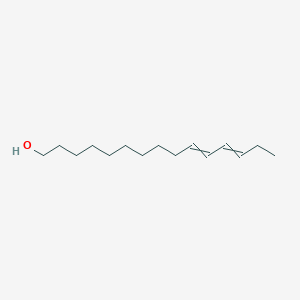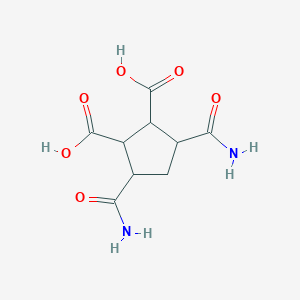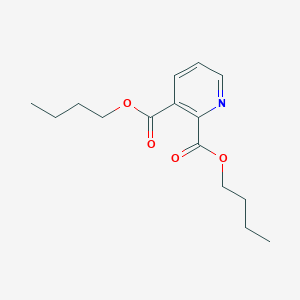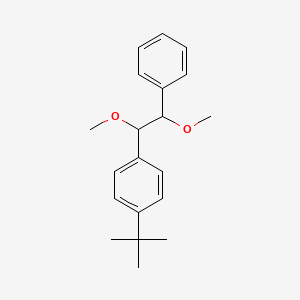
1,3-Propanedione, 2-(3-methyl-2-butenyl)-1,3-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Propanedione, 2-(3-methyl-2-butenyl)-1,3-diphenyl- is a complex organic compound with a unique structure that includes both phenyl and butenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanedione, 2-(3-methyl-2-butenyl)-1,3-diphenyl- typically involves multi-step organic reactions. One common method includes the alkylation of 1,3-diphenyl-1,3-propanedione with 3-methyl-2-butenyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1,3-Propanedione, 2-(3-methyl-2-butenyl)-1,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of brominated or nitrated derivatives.
科学的研究の応用
1,3-Propanedione, 2-(3-methyl-2-butenyl)-1,3-diphenyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-Propanedione, 2-(3-methyl-2-butenyl)-1,3-diphenyl- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.
類似化合物との比較
Similar Compounds
1,3-Propanedione, 1,3-diphenyl-: Lacks the butenyl group, making it less reactive in certain chemical reactions.
1,3-Propanedione, 2-(3-methyl-2-butenyl)-: Lacks the phenyl groups, affecting its aromatic properties and reactivity.
Uniqueness
1,3-Propanedione, 2-(3-methyl-2-butenyl)-1,3-diphenyl- is unique due to the presence of both phenyl and butenyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
65612-73-9 |
|---|---|
分子式 |
C20H20O2 |
分子量 |
292.4 g/mol |
IUPAC名 |
2-(3-methylbut-2-enyl)-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C20H20O2/c1-15(2)13-14-18(19(21)16-9-5-3-6-10-16)20(22)17-11-7-4-8-12-17/h3-13,18H,14H2,1-2H3 |
InChIキー |
HFXAOACBGQZKON-UHFFFAOYSA-N |
正規SMILES |
CC(=CCC(C(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2-chloro-1-pentylindol-3-yl)methylideneamino]-4-nitroaniline](/img/structure/B14495567.png)
![Diethyl 7-oxo-7H-furo[3,2-g][1]benzopyran-4-yl phosphate](/img/structure/B14495575.png)











